molecular formula C11H15F2NO B8569633 3-(Benzylamino)-4,4-difluorobutan-1-OL CAS No. 81982-50-5

3-(Benzylamino)-4,4-difluorobutan-1-OL

Cat. No.: B8569633
CAS No.: 81982-50-5
M. Wt: 215.24 g/mol
InChI Key: SWWFDBXDWSUFEN-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4,4-difluorobutan-1-OL is a fluorinated amino alcohol characterized by a benzylamine moiety attached to a difluorinated butanol backbone. This compound combines a hydrophobic benzyl group with polar hydroxyl and amino functionalities, making it a candidate for applications in medicinal chemistry and material science. The difluoro substitution at the 4,4-position likely enhances its metabolic stability and alters its electronic properties compared to non-fluorinated analogs.

Properties

CAS No.

81982-50-5

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-(benzylamino)-4,4-difluorobutan-1-ol

InChI

InChI=1S/C11H15F2NO/c12-11(13)10(6-7-15)14-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2

InChI Key

SWWFDBXDWSUFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CCO)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3,4,4,4-Pentafluorobutan-1-OL (CAS: 54949-74-5)

Structural Similarities :

  • Both compounds share a butanol backbone with fluorine substitutions.
  • The hydroxyl group at the terminal position enables hydrogen bonding.

Key Differences :

  • Fluorination Pattern : The pentafluoro analog has five fluorine atoms (at positions 3,3,4,4,4) compared to the two fluorines in the target compound. This increases its lipophilicity (logP ~1.5 estimated) and may reduce solubility in polar solvents .
  • Molecular Weight : Higher molecular weight (164.07 g/mol) compared to the target compound (estimated ~225 g/mol).

Research Implications :

  • Pentafluorobutan-1-ol is used as a solvent or intermediate in fluoroorganic synthesis due to its strong electron-withdrawing effects. The target compound’s benzylamino group could enable nucleophilic reactivity absent in the pentafluoro analog .
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione (CAS: 170570-78-2)

Structural Similarities :

  • Contains a difluorobutane segment, similar to the target compound.
  • Aromatic substituents (benzodioxol vs.

Key Differences :

  • Functional Groups: The dione structure (two ketone groups) contrasts with the amino alcohol in the target compound, leading to divergent reactivity (e.g., electrophilicity vs. nucleophilicity).

Physicochemical Properties :

  • The dione’s molecular weight (256.2 g/mol) is higher, and its logP (~2.8) suggests greater hydrophobicity than the target compound.

Hypothetical Data Table Based on Structural Analogues

Property 3-(Benzylamino)-4,4-difluorobutan-1-OL 3,3,4,4,4-Pentafluorobutan-1-OL 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione
Molecular Formula C₁₁H₁₄F₂NO (estimated) C₄H₅F₅O C₁₁H₈F₂O₄
Molecular Weight (g/mol) ~225 (estimated) 164.07 256.2
Fluorine Substitution 4,4-difluoro 3,3,4,4,4-pentafluoro 4,4-difluoro
Key Functional Groups Benzylamino, hydroxyl Hydroxyl Benzodioxol, diketone
logP (Estimated) ~2.1 ~1.5 ~2.8
Potential Applications Medicinal chemistry, catalysis Fluoroorganic synthesis Organic synthesis, fluorinated intermediates

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